molecular formula C18H23N3 B2500149 {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine CAS No. 954568-18-4

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine

Cat. No.: B2500149
CAS No.: 954568-18-4
M. Wt: 281.403
InChI Key: XQCDZEWIWQFYKM-UHFFFAOYSA-N
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Description

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations can result in a variety of outcomes, depending on the specific biological activity being influenced.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be observable at both the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For instance, methanesulfonic acid in methanol under reflux conditions can be used to achieve good yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve multi-step synthesis processes that are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce indolines .

Scientific Research Applications

Chemistry

In chemistry, {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is used as a building block for synthesizing more complex molecules. Its indole moiety makes it a valuable intermediate in organic synthesis .

Biology

Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, making it a potential candidate for drug development .

Medicine

In medicine, indole derivatives are used in the treatment of various diseases. The unique structure of this compound may offer new therapeutic possibilities .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole moiety but differ in their functional groups and biological activities.

Uniqueness

What sets {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine apart is its unique combination of an indole ring with an aminoethylphenyl group. This structure may confer distinct biological properties and synthetic utility .

Properties

IUPAC Name

4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDZEWIWQFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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